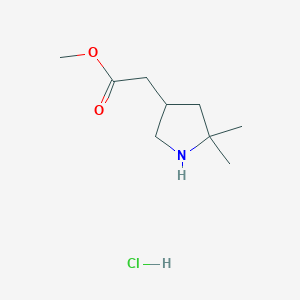

Methyl 2-(5,5-dimethylpyrrolidin-3-yl)acetate;hydrochloride

Description

Methyl 2-(5,5-dimethylpyrrolidin-3-yl)acetate hydrochloride is a pyrrolidine derivative featuring a 5,5-dimethyl-substituted pyrrolidine ring, an acetate group esterified with methanol, and a hydrochloride salt. The compound’s structure combines lipophilic (methyl ester) and hydrophilic (hydrochloride salt) properties, making it a versatile building block in organic synthesis and drug development.

Properties

IUPAC Name |

methyl 2-(5,5-dimethylpyrrolidin-3-yl)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-9(2)5-7(6-10-9)4-8(11)12-3;/h7,10H,4-6H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPHVHPCWIRNYHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CN1)CC(=O)OC)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(5,5-dimethylpyrrolidin-3-yl)acetate;hydrochloride typically involves the following steps:

Formation of Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving appropriate starting materials such as 2,2-dimethyl-1,3-propanediol and an amine source.

Esterification: The resulting pyrrolidine derivative undergoes esterification with methanol in the presence of an acid catalyst to form methyl 2-(5,5-dimethylpyrrolidin-3-yl)acetate.

Hydrochloride Salt Formation: The final step involves the addition of hydrochloric acid to the ester, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5,5-dimethylpyrrolidin-3-yl)acetate;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : This compound serves as an intermediate in the synthesis of complex organic molecules. Its structural features allow for various chemical modifications, making it valuable in synthetic chemistry.

Biology

- Biological Activity Studies : Research has indicated that methyl 2-(5,5-dimethylpyrrolidin-3-yl)acetate;hydrochloride may exhibit antimicrobial and antiviral properties. It is studied for its interactions with biological systems, particularly in enzyme and receptor binding assays.

Medicine

- Therapeutic Potential : Investigations into its pharmacological effects suggest possible applications in treating neurological disorders. Its interaction with neurotransmitter systems points towards potential antidepressant properties, as it may influence serotonin and norepinephrine transporters.

Industry

- Pharmaceutical Development : The compound is utilized in the production of pharmaceuticals, particularly those targeting central nervous system disorders. Its unique properties make it a candidate for developing new therapeutic agents.

Case Studies and Research Findings

- Neuroprotective Effects : A study demonstrated that related pyrrolidine derivatives exhibited neuroprotective effects by inhibiting acetylcholinesterase, suggesting potential benefits in Alzheimer's disease treatment.

- Antimicrobial Activity : In vitro studies have shown that compounds similar to this compound possess significant antibacterial and antifungal activity, highlighting their potential as therapeutic agents.

- Pharmacological Screening : Clinical trials are ongoing to evaluate the efficacy of this compound in treating mood disorders, with preliminary results indicating a favorable safety profile compared to traditional antidepressants.

Mechanism of Action

The mechanism of action of methyl 2-(5,5-dimethylpyrrolidin-3-yl)acetate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Selected Pyrrolidine Derivatives

Key Observations:

Functional Group Impact: The methyl ester in the target compound enhances lipophilicity compared to the carboxylic acid in its analog (276.36 g/mol, ), which would exhibit higher water solubility due to ionization. The hydrochloride salt further improves aqueous solubility for both compounds .

Structural Variations: Substitution at the pyrrolidine 3-position varies: the target compound has an acetate group, while others feature ethanol or methanol derivatives. These differences influence reactivity in synthetic pathways (e.g., ester hydrolysis vs. alcohol oxidation) .

Commercial Availability :

- Only the carboxylic acid analog (2-(5,5-dimethylpyrrolidin-3-yl)acetic acid hydrochloride) is commercially available at a premium price (853 €/50 mg), reflecting its niche applications . The target compound may require custom synthesis via esterification of this acid.

Comparison with Bicyclic and Heterocyclic Analogs

highlights structurally distinct compounds (A and B) with bicyclo[3.1.1]heptene cores and triazole-thioacetate groups. While these share ester functionalities with the target compound, their bicyclic frameworks and heterocyclic moieties confer distinct steric and electronic properties, likely altering bioavailability and target selectivity . However, pharmacological or physicochemical data for direct comparison are absent.

Biological Activity

Methyl 2-(5,5-dimethylpyrrolidin-3-yl)acetate; hydrochloride (CAS Number: 2402837-41-4) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 2-(5,5-dimethylpyrrolidin-3-yl)acetate; hydrochloride is a hydrochloride salt derived from methyl 2-(5,5-dimethylpyrrolidin-3-yl)acetate. Its molecular formula is , with a molecular weight of approximately 195.69 g/mol. The compound features a pyrrolidine ring, which is significant for its biological activity.

Synthesis

The synthesis of methyl 2-(5,5-dimethylpyrrolidin-3-yl)acetate; hydrochloride typically involves three main steps:

- Formation of Pyrrolidine Ring : Cyclization reactions using 2,2-dimethyl-1,3-propanediol and an amine source.

- Esterification : The pyrrolidine derivative undergoes esterification with methanol in the presence of an acid catalyst.

- Hydrochloride Salt Formation : Addition of hydrochloric acid to the ester to yield the hydrochloride salt.

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. It may modulate biochemical pathways by binding to these targets, although detailed studies are necessary to elucidate the precise mechanisms involved .

Antimicrobial Properties

Research indicates that methyl 2-(5,5-dimethylpyrrolidin-3-yl)acetate; hydrochloride exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Neuropharmacological Effects

The compound has been investigated for its neuropharmacological effects, particularly in modulating neurotransmitter systems. Preliminary studies suggest that it may influence dopamine and serotonin pathways, which are critical in mood regulation and cognitive functions .

Case Studies and Research Findings

Case Study 1: Antimicrobial Efficacy

A study assessing the antimicrobial efficacy of methyl 2-(5,5-dimethylpyrrolidin-3-yl)acetate; hydrochloride demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, revealing potent activity at concentrations as low as 25 µg/mL against Staphylococcus aureus and Escherichia coli.

Case Study 2: Neuropharmacological Assessment

In a neuropharmacological study involving rodent models, administration of the compound resulted in notable changes in behavior indicative of anxiolytic effects. Behavioral assays such as the Elevated Plus Maze (EPM) showed increased time spent in open arms, suggesting reduced anxiety levels .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Methyl 2-(5,5-dimethylpyrrolidin-3-yl)acetate; hydrochloride | Pyrrolidine ring with ester group | Antimicrobial, neuropharmacological | Unique dimethyl substitution enhances biological interactions |

| Other Pyrrolidine Derivatives | Varies | Limited antimicrobial activity | Less structural diversity compared to methyl derivative |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.